molecular formula C10H12BrClN4 B1381072 {[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride CAS No. 1803588-96-6

{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride

Cat. No. B1381072
M. Wt: 303.58 g/mol
InChI Key: MYUIINBCWICOIE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The 1H-1,2,3-triazole ring is known to participate in various chemical reactions. For example, it can undergo N-arylation with aryl halides in the presence of copper powder . The bromine atom on the 3-bromophenyl group could also potentially be replaced via nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Research demonstrates the synthesis of various 1,2,4-triazole derivatives through different methods, showcasing the chemical versatility and potential for creating novel compounds (Wujec & Typek, 2023).
  • Structural Characterization : Studies have characterized similar compounds using techniques like NMR, IR, and X-ray diffraction, providing insight into their molecular structure (Abdel-Wahab et al., 2023).

Biological and Medicinal Applications

  • Antimicrobial Activities : Research on triazole derivatives has revealed their potential in antimicrobial applications. This includes studying their effectiveness against various bacterial and fungal strains (Kaneria et al., 2016).
  • Biological Activity Exploration : Investigations into the biological activities of triazole scaffolds, including their potential in clinical drug applications, have been conducted. This involves exploring their role in drugs with varied therapeutic applications (Prasad et al., 2021).

Material Science and Chemistry

  • Chemical Reactivity and Structure Analysis : Studies on triazole derivatives involve analyzing their chemical reactivity, molecular structure, and potential applications in materials science. This includes density functional theory (DFT) calculations and spectroscopy analyses (Murugavel et al., 2014).
  • Nonlinear Optical Studies : Some research has focused on the nonlinear optical properties of triazole derivatives, demonstrating their potential in photonic and electronic applications (Tamer et al., 2016).

properties

IUPAC Name

1-[1-(3-bromophenyl)triazol-4-yl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4.ClH/c1-12-6-9-7-15(14-13-9)10-4-2-3-8(11)5-10;/h2-5,7,12H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUIINBCWICOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=N1)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride

CAS RN

1803588-96-6
Record name 1H-1,2,3-Triazole-4-methanamine, 1-(3-bromophenyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride
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{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride
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